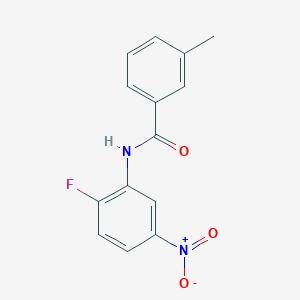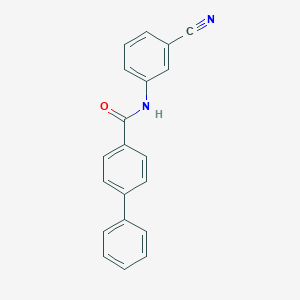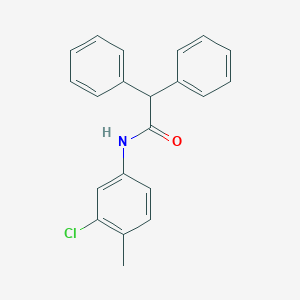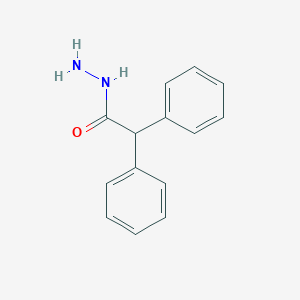
2,2-二苯乙酰肼
概述
描述
2,2-Diphenylacetohydrazide is a hydrazide derivative with the molecular formula C14H14N2O. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 225-227°C. This compound has garnered significant attention in the scientific community due to its diverse range of applications.
科学研究应用
2,2-Diphenylacetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diphenylacetohydrazide can be synthesized from methyl diphenylacetate. The synthesis involves the reaction of methyl diphenylacetate with hydrazine hydrate under controlled conditions . The reaction typically requires heating and the use of an organic solvent to facilitate the process.
Industrial Production Methods
Industrial production methods for 2,2-Diphenylacetohydrazide are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2,2-Diphenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Lead(IV) acetate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate is used for reduction reactions.
Substitution: Acid chlorides and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3,4-oxadiazoles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
作用机制
The mechanism of action of 2,2-Diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-phenylacetohydrazide
- 2-Hydroxy-N’,2,2-triphenylacetohydrazide
- N’-ethyl-N’-phenylacetohydrazide
- N’-methyl-N’-phenylacetohydrazide
- N’-benzyl-N’-phenylacetohydrazide
Uniqueness
2,2-Diphenylacetohydrazide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with molecular targets. This versatility makes it valuable in scientific research and industrial applications.
属性
IUPAC Name |
2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSKAGTEPBSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280299 | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-02-8 | |
| Record name | 6636-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 2,2-Diphenylacetohydrazide and its derivatives?
A1: 2,2-Diphenylacetohydrazide serves as a versatile building block for various derivatives. A common synthetic strategy involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate, yielding 2-hydroxy-2,2-diphenylacetohydrazide. [] This intermediate can be further reacted with aroyl isothiocyanates under ultrasonic radiation or conventional heating to produce a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Additionally, reacting 2-hydroxy-2,2-diphenylacetohydrazide with substituted aromatic aldehydes can create intermediate Schiff bases, which can be further modified to yield compounds like 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides. []
Q2: How is the structure of 2,2-Diphenylacetohydrazide derivatives confirmed?
A2: Characterization of 2,2-Diphenylacetohydrazide derivatives relies on various spectroscopic techniques. Elemental analysis provides information about the elemental composition. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and NOESY, provides detailed structural information, including the geometry around double bonds. [, ] Additionally, techniques like LC-MS/MS and UV spectroscopy can be employed for further structural confirmation and purity assessment. []
Q3: Have any biological activities been reported for 2,2-Diphenylacetohydrazide derivatives?
A3: Recent research has explored the anticancer potential of certain 2,2-Diphenylacetohydrazide derivatives. Specifically, 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides, with varying substituents on the phenyl rings, were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] The study found that compounds with specific substitutions, like -NO2 (compound 1b) and -Cl (compound 1e), exhibited promising anti-proliferative activity against these cancer cell lines. []
Q4: What is the significance of the "E" geometry in 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides?
A4: In the study investigating the anticancer activity of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazides, the "E" geometry, referring to the trans configuration around the C=N double bond, was determined using NOESY NMR experiments. [] While the study doesn't directly correlate the "E" geometry to the observed activity, understanding the spatial arrangement of atoms within a molecule is crucial when investigating its interactions with biological targets and could influence its pharmacological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
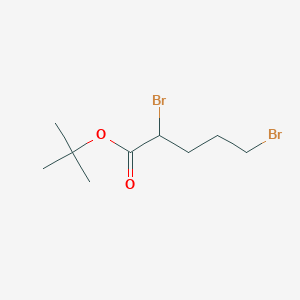



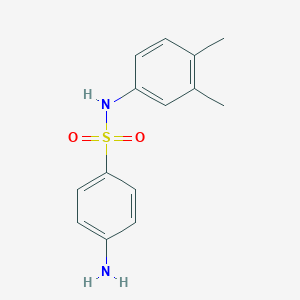


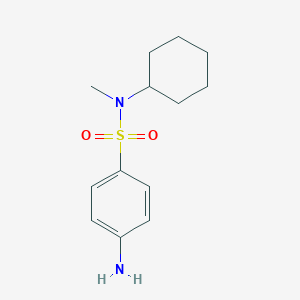
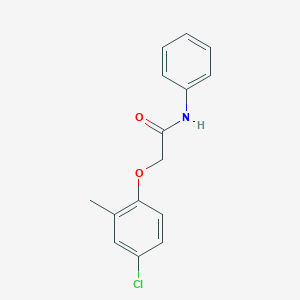
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
